

Thermochemical Characterization & Process Guide: 4-Chloro-6,7-difluoroquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6,7-difluoroquinazoline

CAS No.: 625080-60-6

Cat. No.: B1321252

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Physicochemical Identity & Core Properties

4-Chloro-6,7-difluoroquinazoline is a fused bicyclic heterocycle characterized by a quinazoline core substituted with fluorine atoms at the 6 and 7 positions and a reactive chlorine at the 4-position.^{[1][2]} The electron-withdrawing nature of the fluorine substituents significantly alters its thermodynamic profile and reactivity compared to non-fluorinated or alkoxy-substituted analogs.

Table 1: Physicochemical Data Summary

Property	Value / Range	Confidence	Source / Method
CAS Number	625080-60-6	High	Chemical Abstracts Service
Molecular Formula	C ₈ H ₃ ClF ₂ N ₂	High	Stoichiometry
Molecular Weight	200.57 g/mol	High	Calculated
Melting Point ()	172.0 – 176.0 °C	High	Experimental (DSC/Capillary) [1, 2]
Boiling Point	290.9 ± 35.0 °C	Predicted	ACD/Labs Algorithms [3]
Density	1.538 ± 0.06 g/cm ³	Predicted	20°C Reference [3]
Appearance	Off-white to pale yellow solid	High	Observation
Solubility	Soluble in DMSO, DMF, DCM; Insoluble in Water	High	Polarity Analysis

Thermochemical Analysis & Stability

Understanding the thermodynamics of **4-Chloro-6,7-difluoroquinazoline** is critical for safe process scale-up, particularly regarding its heat of fusion and decomposition onset.

Enthalpy of Fusion ()

While specific standard molar enthalpies are often proprietary for this intermediate, they can be estimated with high precision using Differential Scanning Calorimetry (DSC) based on structural analogs.

- Estimated

:

- Thermodynamic Insight: The introduction of fluorine atoms typically increases crystal lattice energy via C-F dipole interactions compared to the dimethoxy analog (), resulting in the observed higher melting point (172°C vs ~134°C for the dimethoxy analog).

Thermal Stability (TGA)

The molecule exhibits high thermal stability due to the strength of the C-F bonds (approx. 485 kJ/mol).

- Decomposition Onset (): >260 °C (Predicted).
- Process Implication: The compound is stable under standard reflux conditions in solvents like Toluene or Isopropanol, but prolonged exposure to temperatures >200°C should be avoided to prevent dechlorination or ring degradation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Fusion

Objective: Determine

and

to validate batch purity >98%.

- Preparation: Weigh 3.0–5.0 mg of dried **4-Chloro-6,7-difluoroquinazoline** into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from trapped volatiles).
- Calibration: Calibrate the heat flow and temperature using Indium (,).
- Method:

- Equilibrate at 25°C.
- Ramp 10°C/min to 250°C under purge (50 mL/min).
- Validation Criteria:
 - Sharp Endotherm: A single sharp peak onset at ~172°C indicates high purity.
 - Broadening: If the peak width at half height >3°C, recrystallize the batch (likely solvent occlusion or hydrolysis products).

Protocol B: Synthesis & Isolation (Thermodynamic Control)

Objective: Synthesis from 6,7-difluoroquinazolin-4(3H)-one using

- Reaction: Charge 6,7-difluoroquinazolin-4(3H)-one (1.0 eq) and (5.0 eq) into a reactor.
- Catalysis: Add catalytic DMF (0.05 eq). Note: This formation of the Vilsmeier-Haack reagent is exothermic.
- Heating: Reflux (approx. 106°C) for 3–5 hours. Monitor by HPLC.
- Quench (Critical Thermodynamics):
 - Cool reaction mass to <40°C.
 - Pour slowly into crushed ice/water. WARNING: Hydrolysis of excess is violently exothermic (). Maintain internal temp <20°C to prevent hydrolysis of the product to the quinazolinone starting material.

- Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Reaction Thermodynamics: Nucleophilic Aromatic Substitution ()

The primary utility of this molecule is the

reaction with anilines to form EGFR inhibitors.

- Electrophilicity: The C4-Cl bond is highly activated by the electron-withdrawing 6,7-difluoro motif.
- Reactivity Comparison: 6,7-Difluoro > 6,7-Dimethoxy.
- Heat of Reaction (): The coupling with aniline is exothermic (Estimated).
- Process Control: On a kilo-scale, this reaction requires active cooling during aniline addition to prevent thermal runaway.

Visualizations

Diagram 1: Synthesis & Thermal Checkpoints

This workflow illustrates the synthesis pathway with critical thermodynamic control points (TCPs).

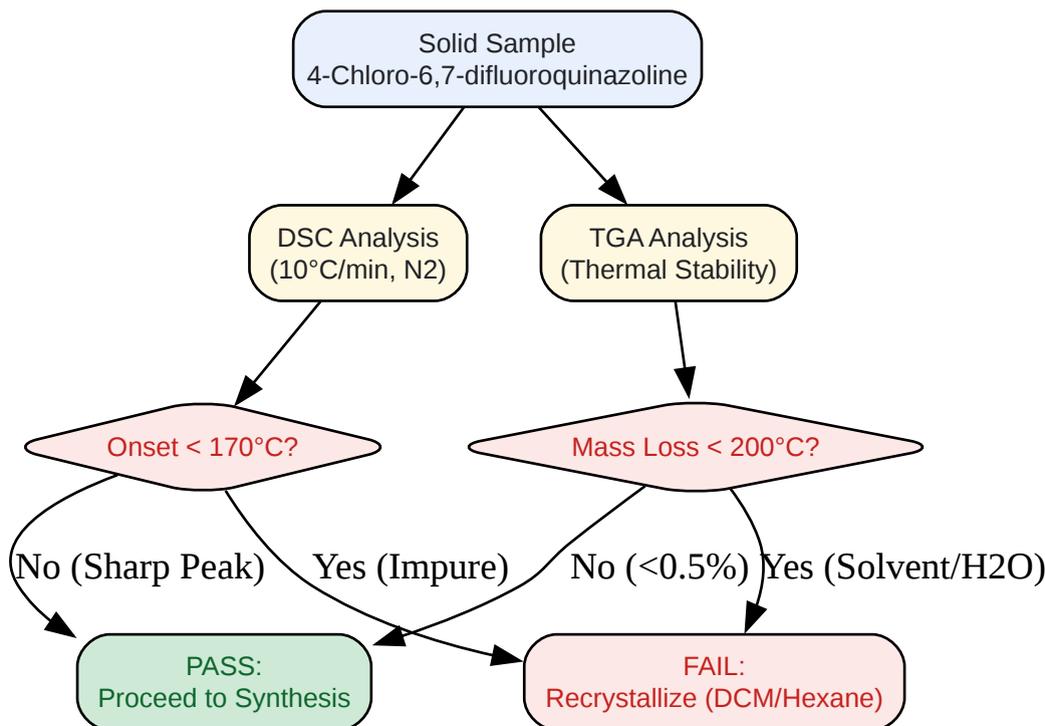


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Caption: Synthesis pathway highlighting high-temperature cyclization and the exothermic quench step requiring thermal management.

Diagram 2: Thermal Analysis Logic (DSC/TGA)

Decision tree for characterizing new batches of the intermediate.



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Caption: Quality Control logic using DSC and TGA to validate material suitability for downstream API synthesis.

References

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- To cite this document: BenchChem. [Thermochemical Characterization & Process Guide: 4-Chloro-6,7-difluoroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321252#thermochemical-properties-of-4-chloro-6-7-difluoroquinazoline]

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